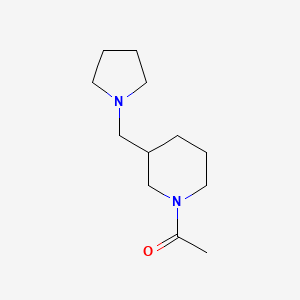
1-(2-fluorobenzyl)-N-(2-methoxy-2-methylpropyl)-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorobenzyl)-N-(2-methoxy-2-methylpropyl)-6-oxo-3-piperidinecarboxamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique properties that make it an ideal candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-(2-fluorobenzyl)-N-(2-methoxy-2-methylpropyl)-6-oxo-3-piperidinecarboxamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. This inhibition leads to the suppression of tumor growth and the reduction of inflammation and pain.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-N-(2-methoxy-2-methylpropyl)-6-oxo-3-piperidinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the expression of inflammatory cytokines, and reduce the production of reactive oxygen species. It has also been found to have a low toxicity profile, making it a safe candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-fluorobenzyl)-N-(2-methoxy-2-methylpropyl)-6-oxo-3-piperidinecarboxamide is its potent antitumor activity and low toxicity profile. This makes it an ideal candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 1-(2-fluorobenzyl)-N-(2-methoxy-2-methylpropyl)-6-oxo-3-piperidinecarboxamide. One direction is to improve the solubility of this compound in water, which would make it easier to administer in vivo. Another direction is to study the effects of this compound on other types of cancer cell lines and inflammatory disorders. Additionally, the development of novel drug delivery systems for this compound could improve its efficacy and reduce its toxicity. Further research is needed to fully understand the potential of this compound in the field of medicine.
Conclusion:
In conclusion, 1-(2-fluorobenzyl)-N-(2-methoxy-2-methylpropyl)-6-oxo-3-piperidinecarboxamide is a chemical compound with potent antitumor and anti-inflammatory properties. Its unique properties make it an ideal candidate for drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicine.
Méthodes De Synthèse
The synthesis of 1-(2-fluorobenzyl)-N-(2-methoxy-2-methylpropyl)-6-oxo-3-piperidinecarboxamide involves several steps. The first step involves the reaction of 2-fluorobenzylamine with 2-methoxy-2-methylpropanal in the presence of a catalyst to form an imine intermediate. The imine intermediate is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 3-piperidinecarboxylic acid anhydride to form 1-(2-fluorobenzyl)-N-(2-methoxy-2-methylpropyl)-6-oxo-3-piperidinecarboxamide.
Applications De Recherche Scientifique
1-(2-fluorobenzyl)-N-(2-methoxy-2-methylpropyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential applications in the field of medicine. This compound has been found to have potent antitumor activity and has been shown to inhibit the growth of various cancer cell lines. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(2-methoxy-2-methylpropyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3/c1-18(2,24-3)12-20-17(23)14-8-9-16(22)21(11-14)10-13-6-4-5-7-15(13)19/h4-7,14H,8-12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUDJIGSPWBRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1CCC(=O)N(C1)CC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-N-(2-methoxy-2-methylpropyl)-6-oxo-3-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6135266.png)

![1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine](/img/structure/B6135286.png)
![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6135294.png)
![3-({2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6135302.png)

![N-(3,4-dimethylphenyl)-2-{[4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6135315.png)

![7-[2-(2-isobutyl-1H-benzimidazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6135345.png)
![5-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6135350.png)
![3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine](/img/structure/B6135351.png)
![5-{[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]carbonyl}-2-isopropyl-1,3-benzoxazole](/img/structure/B6135354.png)

![2-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6135362.png)